Rifamycin B azepinide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B azepinide is a derivative of the rifamycin family, which are ansamycin antibiotics known for their potent antimicrobial properties. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of various bacterial infections, including tuberculosis and leprosy . This particular derivative is notable for its unique chemical structure, which includes a hexahydro-1H-azepin-1-yl group, enhancing its pharmacological properties.
Vorbereitungsmethoden
The synthesis of Rifamycin B azepinide involves several steps. The starting material, rifamycin B, undergoes a series of chemical reactions to introduce the hexahydro-1H-azepin-1-yl group. This process typically involves the use of formaldehyde and primary aliphatic amines to form hexahydro-1,3,5-triazines, which then react with rifamycin S to yield the desired compound . Industrial production methods often involve fermentation processes using the bacterium Amycolatopsis mediterranei, followed by chemical modifications to achieve the final product .
Analyse Chemischer Reaktionen
Rifamycin B azepinide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, primary aliphatic amines, and various oxidizing agents . Major products formed from these reactions include deep-blue compounds when reacted with hexahydro-1,3,5-triazines . Additionally, the compound can undergo ester-to-ether transformations mediated by cytochrome P450 enzymes .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of antibiotic action and resistance . In biology and medicine, it is employed in the treatment of bacterial infections, particularly those caused by Mycobacterium tuberculosis and Mycobacterium avium complex . Its unique structure also makes it a valuable tool in the study of enzyme-substrate interactions and the development of new antibiotics .
Wirkmechanismus
Rifamycin B azepinide exerts its effects by inhibiting bacterial RNA polymerase, thereby preventing the transcription of bacterial DNA into RNA . This inhibition is highly specific to prokaryotic RNA polymerase, making the compound effective against a wide range of bacterial pathogens. The molecular targets involved include the beta subunit of RNA polymerase, which is essential for the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Compared to other rifamycin derivatives such as rifampin, rifabutin, rifapentine, and rifaximin, Rifamycin B azepinide offers unique advantages in terms of its enhanced stability and broader spectrum of activity . Similar compounds include rifamycin SV, rifamycin S, and rifamycin B, each of which has distinct chemical modifications that influence their pharmacological properties .
Eigenschaften
CAS-Nummer |
13929-37-8 |
---|---|
Molekularformel |
C45H60N2O13 |
Molekulargewicht |
837 g/mol |
IUPAC-Name |
[(9E,19E,21Z)-27-[2-(azepan-1-yl)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H60N2O13/c1-23-15-14-16-24(2)44(55)46-30-21-32(57-22-33(49)47-18-12-10-11-13-19-47)34-35(40(30)53)39(52)28(6)42-36(34)43(54)45(8,60-42)58-20-17-31(56-9)25(3)41(59-29(7)48)27(5)38(51)26(4)37(23)50/h14-17,20-21,23,25-27,31,37-38,41,50-53H,10-13,18-19,22H2,1-9H3,(H,46,55)/b15-14+,20-17+,24-16- |
InChI-Schlüssel |
SQWTVQLBBWXVTK-XYRCNNSGSA-N |
Isomerische SMILES |
CC1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)/C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N5CCCCCC5)C |
Synonyme |
4-O-[2-(Hexahydro-1H-azepin-1-yl)-2-oxoethyl]rifamycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.